7-Azido-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azido-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound It is a derivative of tetrahydroquinoline, where an azido group is attached at the seventh position of the quinoline ring
Mechanism of Action
Target of Action
Tetrahydroquinoline derivatives have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that tetrahydroquinoline derivatives can interact with their targets, leading to changes at the molecular level .
Result of Action
Tetrahydroquinoline derivatives are known to have diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azido-1,2,3,4-tetrahydroquinoline typically involves the azidation of 1,2,3,4-tetrahydroquinoline. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azido group replaces a hydrogen atom at the seventh position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 7-Azido-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction of the azido group can yield amine derivatives.
Substitution: The azido group can participate in substitution reactions, particularly in click chemistry to form 1,2,3-triazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as tungstate ion.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: 1,2,3-Triazoles.
Scientific Research Applications
7-Azido-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of advanced materials with specific functional properties.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: The parent compound without the azido group.
7-Hydroxy-1,2,3,4-tetrahydroquinoline: A derivative with a hydroxy group at the seventh position.
7-Nitro-1,2,3,4-tetrahydroquinoline: A derivative with a nitro group at the seventh position.
Uniqueness: 7-Azido-1,2,3,4-tetrahydroquinoline is unique due to the presence of the azido group, which imparts distinct reactivity, particularly in click chemistry. This makes it a valuable compound for applications requiring specific and efficient chemical modifications .
Properties
IUPAC Name |
7-azido-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-13-12-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKAOYNQNKSNYQP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N=[N+]=[N-])NC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.